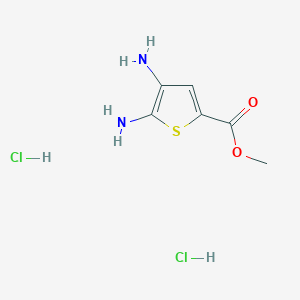

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4,5-diaminothiophene-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-2-3(7)5(8)11-4;;/h2H,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQRAQFZCQSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. Thiophene scaffolds are renowned for their diverse pharmacological activities, serving as bioisosteres for phenyl rings to enhance metabolic stability and target binding affinity.[1] The vicinal diamine functionality of the target molecule makes it a versatile precursor for constructing fused polyheterocyclic systems such as thienopyrimidines, which are privileged structures in numerous therapeutic areas, including oncology and anti-inflammatory research.[1] This document delineates a robust two-step synthetic pathway commencing with the regioselective dinitration of commercially available Methyl thiophene-2-carboxylate, followed by a chemoselective reduction of the resulting dinitro intermediate. The guide culminates with the preparation and isolation of the stable dihydrochloride salt, enhancing the compound's handling and formulation properties. Each step is presented with detailed experimental protocols, mechanistic insights, and characterization data, ensuring scientific integrity and reproducibility for researchers in the pharmaceutical and chemical sciences.

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to a wide array of approved drugs and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1] The thiophene ring's structural properties allow for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.

Methyl 4,5-diaminothiophene-2-carboxylate is a particularly valuable synthetic intermediate. The strategic placement of two adjacent amino groups (a vicinal diamine) on the thiophene core provides a reactive handle for the construction of complex, fused heterocyclic systems. This guide presents a reliable and scalable synthetic route, moving from a simple thiophene starting material to the highly functionalized diamine, isolated as its stable dihydrochloride salt. The rationale for isolating the compound as a dihydrochloride salt is twofold: it significantly enhances the stability of the air-sensitive free diamine and improves its aqueous solubility, which is often beneficial for subsequent synthetic transformations or biological screening.[2]

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, prioritizing commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The chosen pathway is the dinitration of a thiophene precursor followed by the reduction of the nitro groups.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Methyl 4,5-dinitrothiophene-2-carboxylate

This initial step involves the electrophilic aromatic substitution of Methyl thiophene-2-carboxylate. The thiophene ring is activated towards electrophilic attack, but the ester group at the C2 position is deactivating. Nitration is expected to occur at the C4 and C5 positions. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 50 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add Methyl thiophene-2-carboxylate (10.0 g, 70.3 mmol) dropwise to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 12.0 mL, ~175 mmol) to concentrated sulfuric acid (20 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the thiophene solution over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the crude product in a vacuum oven at 40-50 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Causality & Trustworthiness: The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for generating the nitronium ion required for this electrophilic substitution. Maintaining a low temperature (0-5 °C) is critical to control the exothermic reaction and prevent unwanted side reactions or degradation of the thiophene ring. The workup procedure of pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic dinitro product, which has low solubility in the aqueous acidic medium. Washing with water is essential to remove residual acids.

Step 2: Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate

The reduction of the dinitro intermediate to the corresponding diamine is achieved using stannous chloride (tin(II) chloride) dihydrate in an ethanol solvent. This method is highly effective for reducing aromatic nitro compounds and is known for its chemoselectivity, typically not affecting ester functionalities.[3][4] Tin(II) is oxidized to Tin(IV) while the nitro groups are reduced to amino groups.[5][6]

Protocol:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude Methyl 4,5-dinitrothiophene-2-carboxylate (10.0 g, 43.1 mmol) in ethanol (300 mL).

-

To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (48.6 g, 215.5 mmol, 5 equivalents) in portions. The addition may be exothermic.

-

After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully and with stirring until the solution is basic (pH > 8). This will precipitate tin salts.

-

Extract the product into ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free diamine as an oil or solid.

Causality & Trustworthiness: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro groups.[3][4] The reaction is performed under reflux in ethanol to ensure a sufficient reaction rate. The basic workup with sodium bicarbonate is crucial to neutralize the acidic reaction mixture and precipitate tin hydroxides, allowing the free amine product to be extracted into an organic solvent. The free diamine is often unstable and sensitive to air and light, so it should be used in the next step promptly.

Step 3: Preparation of this compound

The final step involves converting the free diamine into its more stable dihydrochloride salt. This is achieved by treating a solution of the amine with a stoichiometric amount of hydrochloric acid. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the precipitation of the salt in a pure, crystalline form.[7]

Protocol:

-

Dissolve the crude Methyl 4,5-diaminothiophene-2-carboxylate from the previous step in anhydrous 1,4-dioxane (100 mL). A minimal amount of methanol can be added to aid dissolution if necessary.

-

Cool the solution in an ice bath.

-

To the stirred, cold solution, slowly add a 4 M solution of HCl in 1,4-dioxane (25 mL, 100 mmol, >2 equivalents) dropwise.

-

A precipitate should form immediately upon addition.

-

After the addition is complete, allow the slurry to stir in the ice bath for 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold 1,4-dioxane (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.

-

Dry the final product, this compound, under vacuum to a constant weight.

Causality & Trustworthiness: The formation of a dihydrochloride salt is a standard procedure for stabilizing basic compounds, particularly diamines.[2] The use of an anhydrous HCl solution in an organic solvent is a common method to obtain a crystalline, non-hygroscopic salt, avoiding the high solubility of the salt in water which would complicate isolation.[8] The pKa of aromatic amines is typically high enough to ensure complete proton transfer from the strong acid HCl, forming a stable ionic salt.[2]

Data Presentation & Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Mass (g) | Expected Yield (%) | Expected Appearance |

| 1 | Methyl 4,5-dinitrothiophene-2-carboxylate | 232.18 | 10.0 | 75-85% | Yellow solid |

| 2 | Methyl 4,5-diaminothiophene-2-carboxylate | 172.21 | ~14.0 | 80-90% | Off-white to brown solid/oil |

| 3 | ...dihydrochloride | 245.13 | ~12.4 | 90-95% | White to off-white crystalline solid |

Characterization Data (Expected)

-

Methyl 4,5-dinitrothiophene-2-carboxylate (Intermediate):

-

¹H NMR (400 MHz, DMSO-d₆): δ ~8.5 (s, 1H, thiophene H-3), 3.9 (s, 3H, OCH₃).

-

IR (KBr, cm⁻¹): ~1720 (C=O stretch, ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch).

-

-

This compound (Final Product):

-

¹H NMR (400 MHz, D₂O): δ ~7.0-7.2 (s, 1H, thiophene H-3), 3.8 (s, 3H, OCH₃). The broad NH₂ signals would be shifted downfield or exchange with D₂O.

-

IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch, broad due to salt), ~1700 (C=O stretch, ester).

-

Mass Spectrometry (ESI+): m/z = 173.04 [M+H]⁺ (corresponding to the free base).

-

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following a logical dinitration-reduction sequence, this valuable building block can be prepared efficiently from readily available starting materials. The explanations of the causality behind the experimental choices and the inclusion of detailed, step-by-step instructions are intended to empower researchers to reproduce this synthesis with confidence. The final dihydrochloride salt is a stable and convenient form of the diamine, poised for use in the discovery and development of novel therapeutic agents.

References

- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE [vedantu.com]

- 7. rsc.org [rsc.org]

- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS 1452518-88-5): Properties and Applications in Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among these, thiophene-based scaffolds have garnered considerable attention due to their versatile chemical reactivity and their ability to act as bioisosteres of phenyl rings, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive technical overview of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS 1452518-88-5), a key building block in the synthesis of a range of biologically active molecules. Its unique structural feature, a vicinal diamine on the thiophene ring, renders it a highly valuable precursor for the construction of fused polyheterocyclic systems, most notably thienopyrimidines and thienopyridines.[1] These resulting scaffolds are prevalent in a multitude of compounds targeting various disease areas, underscoring the significance of this starting material for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1452518-88-5 | [2] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂S | [2] |

| Molecular Weight | 245.13 g/mol | [2] |

| Synonyms | Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride | [2] |

| Purity | ≥98% | [2] |

| Appearance | Information not available | |

| Solubility | Information not available | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| SMILES | COC(=O)C1=CC(=C(N)S1)N.Cl.Cl | [2] |

The chemical structure of this compound is depicted below. The presence of the two amino groups in adjacent positions, along with the methyl ester, provides multiple reactive sites for further chemical transformations.

References

"structure elucidation of Methyl 4,5-diaminothiophene-2-carboxylate"

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,5-diaminothiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough for the complete structure elucidation of Methyl 4,5-diaminothiophene-2-carboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development. It details a logical, multi-technique approach, beginning with a plausible synthetic route via the Gewald reaction, followed by in-depth spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide culminates with the definitive structural confirmation by single-crystal X-ray crystallography. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Methyl 4,5-diaminothiophene-2-carboxylate

Substituted 2-aminothiophenes are a privileged class of heterocyclic compounds, widely recognized as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmacologically active molecules.[1] The title compound, Methyl 4,5-diaminothiophene-2-carboxylate, is of particular interest due to its unique substitution pattern. The presence of two vicinal amino groups and a carboxylate ester on the thiophene ring provides multiple reactive sites for further chemical transformations, making it a valuable precursor for the synthesis of fused heterocyclic systems such as thienopyrimidines and thienopyridines. These larger scaffolds are often found in molecules with diverse biological activities. The thiophene core itself can act as a bioisostere for a phenyl ring, which can improve the metabolic stability and binding affinity of drug candidates.

Given its potential, unambiguous confirmation of the structure of Methyl 4,5-diaminothiophene-2-carboxylate is paramount for its application in any synthetic or developmental program. This guide outlines a systematic and robust workflow for its complete structural characterization.

Synthesis and Purification

A highly efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate, a variation of the Gewald reaction is proposed.

Proposed Synthetic Pathway: Modified Gewald Reaction

The synthesis commences with the Knoevenagel condensation of methyl cyanoacetate and an appropriate α-amino carbonyl compound, followed by the addition of elemental sulfur and cyclization.

Experimental Protocol: Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl cyanoacetate (1.0 eq.), 2-amino-3-oxobutyronitrile hydrochloride (1.0 eq.), and ethanol (100 mL).

-

Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred suspension at room temperature. The mixture is expected to become a clear solution.

-

Sulfur Addition: Add elemental sulfur (1.1 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 4,5-diaminothiophene-2-carboxylate as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Elucidation

The purified product is subjected to a suite of spectroscopic techniques to elucidate its molecular structure. The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 4,5-diaminothiophene-2-carboxylate, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (NH₂).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence (e.g., zgpg30) is used. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the two amino groups, and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | Singlet (s) | 1H | H-3 | The single proton on the thiophene ring is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing carboxylate group. |

| ~6.50 | Broad Singlet (br s) | 2H | C4-NH₂ | The amino group at position 4 is expected to be deshielded compared to the one at C5 due to the influence of the adjacent ester group. |

| ~5.50 | Broad Singlet (br s) | 2H | C5-NH₂ | The amino group at position 5 is expected to be more shielded. The broadness of the amino proton signals is due to quadrupole broadening and chemical exchange. |

| 3.75 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and will appear as a sharp singlet. |

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the molecule, which are all in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum. |

| ~150.0 | C-5 | This carbon is attached to an amino group and is part of the aromatic ring, leading to a downfield shift. |

| ~145.0 | C-4 | Similar to C-5, this carbon is attached to an amino group and is part of the thiophene ring. |

| ~120.0 | C-3 | The protonated carbon of the thiophene ring. |

| ~110.0 | C-2 | The carbon bearing the ester group is deshielded due to the electron-withdrawing nature of the substituent. |

| ~51.0 | -OCH₃ | The methyl carbon of the ester group is shielded and appears in the upfield region of the spectrum. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amines (-NH₂) |

| 3100 - 3000 | C-H stretching (aromatic) | Thiophene ring |

| 2990 - 2850 | C-H stretching (aliphatic) | Methyl group (-OCH₃) |

| ~1710 | C=O stretching | Ester carbonyl |

| 1620 - 1580 | N-H bending (scissoring) | Primary amines (-NH₂) |

| 1550 - 1450 | C=C stretching (aromatic) | Thiophene ring |

| 1300 - 1000 | C-O stretching | Ester |

| ~850 | C-S stretching | Thiophene ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Analysis: Acquire the mass spectrum in positive ion mode. The high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.

-

Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Molecular Formula: C₆H₈N₂O₂S

-

Monoisotopic Mass: 172.0306 g/mol

-

Expected [M+H]⁺ (ESI-MS): m/z 173.0384

Caption: A plausible fragmentation pathway for Methyl 4,5-diaminothiophene-2-carboxylate in ESI-MS/MS.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides strong evidence for the proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure, including the precise arrangement of atoms in three-dimensional space.[4][5]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[6][7][8] This is often the most challenging step. Common techniques include:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and improving data quality. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters until the calculated and observed diffraction patterns match closely.

-

Structure Validation: The final structure is validated using crystallographic software to ensure that bond lengths, bond angles, and other geometric parameters are chemically reasonable.

Expected Crystallographic Data Summary

While the actual crystallographic parameters can only be determined experimentally, a plausible set of data for a small organic molecule like this is presented below.

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) or Pbca |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 800 - 1500 |

| Z (molecules/unit cell) | 4 or 8 |

| R-factor (R1) | < 0.05 (for a good quality structure) |

Overall Structure Elucidation Workflow

Caption: The comprehensive workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of Methyl 4,5-diaminothiophene-2-carboxylate is a systematic process that relies on the synergistic application of modern analytical techniques. The proposed synthesis via a modified Gewald reaction provides a reliable route to the target compound. Subsequent analysis by NMR, IR, and mass spectrometry allows for the formulation of a confident structural hypothesis. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure. The detailed protocols and expected data presented in this guide offer a robust framework for researchers to confidently identify and characterize this valuable synthetic building block, paving the way for its application in the development of novel chemical entities.

References

- 1. d-nb.info [d-nb.info]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. eas.org [eas.org]

- 5. excillum.com [excillum.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. journals.iucr.org [journals.iucr.org]

Navigating the Solubility of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Abstract

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, a pivotal intermediate in the synthesis of thieno[3,4-d]pyrimidines and other complex heterocyclic systems, presents unique handling and processing challenges due to its physicochemical properties. This technical guide provides an in-depth analysis of the solubility of this compound in common laboratory solvents. While direct, quantitative solubility data is not extensively available in public literature, this guide synthesizes information from related compounds, reaction conditions found in synthetic protocols, and fundamental chemical principles to provide researchers, scientists, and drug development professionals with a robust framework for its use. We will explore the theoretical underpinnings of its solubility, present qualitative solubility observations, and provide a detailed experimental protocol for accurate solubility determination.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1452518-88-5) is a highly functionalized thiophene derivative.[1][2] Its structure, featuring two adjacent amino groups and a methyl ester, makes it a valuable precursor for the construction of fused heterocyclic scaffolds.[3] These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The dihydrochloride salt form enhances the compound's stability and modulates its solubility, characteristics that are critical for its application in synthetic chemistry.

A thorough understanding of the solubility of this key building block is paramount for its effective use in drug discovery and development. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. This guide aims to bridge the current knowledge gap by providing a comprehensive overview of its solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features are at play:

-

Polarity: The presence of two primary amine hydrochlorides and a methyl ester group imparts a high degree of polarity to the molecule. The dihydrochloride salt form significantly increases its ionic character.

-

Hydrogen Bonding: The amino groups are excellent hydrogen bond donors, while the carbonyl oxygen of the ester and the chloride ions are hydrogen bond acceptors. This capacity for extensive hydrogen bonding is a primary determinant of its solubility in protic solvents.

-

Molecular Weight: The molecular weight of the dihydrochloride salt is 245.13 g/mol .[1][2]

The interplay of these factors suggests a strong preference for polar solvents, particularly those capable of hydrogen bonding and solvating ionic species.

Inferred Solubility Profile in Common Solvents

While explicit quantitative solubility data is scarce, we can infer a qualitative solubility profile from the solvents used in synthetic procedures involving this compound and its close analogs. The synthesis of thienopyrimidines, for example, often utilizes polar aprotic solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Solvent | Inferred Solubility | Rationale & Supporting Observations |

| Polar Protic | Water | High | The dihydrochloride salt structure strongly suggests high aqueous solubility due to ion-dipole interactions and hydrogen bonding. |

| Methanol | High | Methanol's polarity and hydrogen bonding capabilities should effectively solvate the compound. Recrystallization of similar compounds is sometimes performed from ethanol/water mixtures.[3] | |

| Ethanol | Moderate to High | Similar to methanol, ethanol is a good solvent for polar and ionic compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds, including many salts.[4][5] |

| Dimethylformamide (DMF) | Moderate to High | DMF is frequently used as a solvent in reactions involving aminothiophenes for the synthesis of heterocyclic systems.[6] | |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor and may be less effective at solvating the dihydrochloride salt compared to DMSO or DMF. | |

| Nonpolar | Toluene | Very Low | The high polarity and ionic nature of the compound make it unlikely to be soluble in nonpolar aromatic solvents. |

| Hexanes | Very Low | Insoluble in aliphatic hydrocarbons. | |

| Dichloromethane | Low | While slightly polar, dichloromethane is not a suitable solvent for highly polar or ionic compounds. | |

| Tetrahydrofuran (THF) | Low | THF's ether oxygen can act as a hydrogen bond acceptor, but its overall lower polarity compared to other polar aprotics suggests limited solubility. |

Experimental Protocol for Determining Solubility

To establish precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (purity ≥98%)[1]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Selection of solvents (as listed in Table 1)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of each solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). The solubility value should remain constant once equilibrium is achieved.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Purity of Compound: The use of a high-purity compound is essential for accurate solubility determination.[1]

Visualization of the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection in Synthesis

The choice of solvent is critical for the success of reactions involving this compound. The following decision tree provides a logical approach to solvent selection.

Caption: Decision tree for selecting an appropriate solvent for reactions.

Conclusion and Future Outlook

This compound is a vital building block in pharmaceutical research. While direct quantitative solubility data remains to be extensively published, a strong inference of its solubility profile can be made based on its chemical structure and the solvents employed in its synthetic applications. It is predicted to be highly soluble in polar protic solvents and polar aprotic solvents like DMSO and DMF. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust method for its determination. The generation of a comprehensive and publicly available dataset on the solubility of this and other key intermediates would be of immense value to the scientific community, accelerating the pace of drug discovery and development.

References

Navigating the Synthesis of Diaminothiophene Esters: A Technical Guide to Core and Alternative Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminothiophene esters are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a variety of biologically active molecules. Their structural motif serves as a versatile scaffold in the design of kinase inhibitors, anticancer agents, and other therapeutics. This technical guide provides an in-depth exploration of the primary and alternative synthetic routes to these valuable intermediates. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings, strategic considerations, and practical nuances of each methodology, empowering researchers to make informed decisions in their synthetic endeavors. We will traverse the well-established Gewald reaction, offering a comparative analysis of its variations, and venture into classical yet underexplored alternative pathways such as the Fiesselmann and Paal-Knorr syntheses, providing a comprehensive roadmap for the preparation of diaminothiophene esters.

The Enduring Importance of Diaminothiophene Esters in Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, and the introduction of amino and ester functionalities unlocks a vast chemical space for the development of novel therapeutics.[1] Diaminothiophene esters, in particular, have emerged as key building blocks in the synthesis of compounds targeting a range of diseases. Notably, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities.[2] The structural rigidity of the thiophene core, combined with the hydrogen bonding capabilities of the amino groups and the synthetic handle provided by the ester, makes this scaffold ideal for interaction with biological targets. For instance, aminothiophene derivatives have been investigated as selective cytostatic agents, showing promise in the treatment of various cancers, including prostate and cervical adenocarcinoma.[3][4] Furthermore, the diaminothiophene core has been incorporated into kinase inhibitors, a critical class of anticancer drugs.[5]

The Gewald Reaction: The Workhorse of Aminothiophene Synthesis

The Gewald reaction, first reported in the 1960s, remains the most prevalent and versatile method for the synthesis of 2-aminothiophenes.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6]

Mechanistic Insights

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the β-carbon, and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate: A Key Intermediate

A crucial starting material for many medicinal chemistry programs is diethyl 2,5-diaminothiophene-3,4-dicarboxylate. A common route to this compound utilizes a variation of the Gewald reaction.

Experimental Protocol: Synthesis of Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate

-

Step 1: Preparation of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt. Diethyl thioglycolate and diethyl oxalate are charged into a round-bottomed flask containing methanol and cooled to 0°C. A solution of sodium methoxide is then added slowly while maintaining the temperature below 5°C. The temperature is gradually raised to 25-30°C and stirred for 1 hour, followed by reflux. After cooling, the precipitated product is filtered, washed with methanol, and dried to yield the disodium salt of diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.[7]

-

Step 2: Conversion to Diethyl 2,5-Diaminothiophene-3,4-dicarboxylate. While a direct, detailed, and publicly available protocol for the amination of the dihydroxythiophene intermediate is not readily found in the provided search results, the synthesis of the target diaminothiophene is frequently cited as being performed according to published literature. This suggests that a subsequent amination step, likely involving treatment with an ammonia source or a related nitrogen nucleophile under appropriate conditions, is required to convert the dihydroxy intermediate to the desired diaminothiophene. Further investigation of the cited literature in the search results would be necessary to delineate the specifics of this transformation.

Variations and Modern Approaches to the Gewald Reaction

The classical Gewald reaction has been the subject of numerous modifications aimed at improving yields, reducing reaction times, and employing more environmentally benign conditions.

| Variation | Catalyst/Conditions | Key Advantages |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, often higher yields.[8] |

| Green Chemistry | Water as solvent, L-proline as organocatalyst | Environmentally friendly, avoids toxic organic solvents.[9] |

| Ionic Liquids | Basic ionic liquids (e.g., [bmIm]OH) | Recyclable reaction medium, often improved yields.[9] |

Alternative Synthetic Routes: Beyond the Gewald Reaction

While the Gewald reaction is a powerful tool, certain substitution patterns on the thiophene ring may be difficult to achieve. In such cases, alternative synthetic strategies are invaluable.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a distinct approach to thiophene formation, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[6][9]

Mechanistic Overview of the Fiesselmann Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4,5-diaminothiophene-2-carboxylate

Methyl 4,5-diaminothiophene-2-carboxylate is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its vicinal diamine functionality on the thiophene core serves as a versatile precursor for the construction of fused heterocyclic systems, such as thienopyrimidines and thienopyrazines. These scaffolds are prevalent in a wide array of biologically active molecules, demonstrating the importance of efficient and reliable synthetic access to this key intermediate. This guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the core experimental methodologies.

Primary Synthetic Strategy: Functionalization of a Pre-formed Thiophene Ring

The most direct and commonly employed strategy for the synthesis of Methyl 4,5-diaminothiophene-2-carboxylate involves the sequential functionalization of a pre-existing thiophene-2-carboxylate scaffold. This approach typically proceeds through two key transformations: regioselective dinitration followed by the reduction of the nitro groups to the corresponding amines.

Pathway 1: Nitration and Subsequent Reduction of Methyl thiophene-2-carboxylate

This pathway commences with the readily available starting material, methyl thiophene-2-carboxylate.

Diagram of Pathway 1:

Caption: Synthetic route via nitration and reduction.

1. Regioselective Dinitration:

The critical step in this pathway is the introduction of two nitro groups at the C4 and C5 positions of the thiophene ring. Thiophene is an electron-rich heterocycle and is highly susceptible to electrophilic substitution. However, controlling the regioselectivity of nitration can be challenging.

-

Rationale for Reagent Selection: A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, including temperature and reaction time, must be carefully controlled to favor the desired 4,5-dinitro product and minimize the formation of other isomers and over-nitrated byproducts.

2. Reduction of the Dinitro Intermediate:

Once the Methyl 4,5-dinitrothiophene-2-carboxylate intermediate is obtained, the two nitro groups are reduced to amino groups.

-

Rationale for Reagent Selection: Several reducing agents can be employed for this transformation.

-

Metal/Acid Systems: A combination of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classical and effective method for nitro group reduction.[1] This method is robust and generally provides high yields.

-

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), can be utilized. This method is often cleaner and avoids the use of stoichiometric amounts of metal reductants, aligning with green chemistry principles. The choice of solvent and catalyst loading are key parameters to optimize.

-

Experimental Protocol: Reduction of a Dinitrothiophene Derivative

The following protocol is adapted from a procedure for the reduction of a related dinitrothiophene compound and can be optimized for Methyl 4,5-dinitrothiophene-2-carboxylate.[1]

Materials:

-

Methyl 4,5-dinitrothiophene-2-carboxylate

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

To a solution of Methyl 4,5-dinitrothiophene-2-carboxylate in a suitable solvent, add concentrated hydrochloric acid at a controlled rate.

-

Maintain the reaction mixture at 0°C using an ice bath.

-

Slowly add tin powder in portions, ensuring the temperature remains controlled.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 0°C.

-

Collect the resulting solid by filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting material and byproducts.

-

The solid product, Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride, can be further purified by recrystallization.

-

To obtain the free diamine, the dihydrochloride salt can be neutralized with a base, such as aqueous ammonia.

Data Summary Table:

| Step | Starting Material | Reagents | Product | Key Considerations |

| 1 | Methyl thiophene-2-carboxylate | HNO₃/H₂SO₄ | Methyl 4,5-dinitrothiophene-2-carboxylate | Strict temperature control to ensure regioselectivity. |

| 2 | Methyl 4,5-dinitrothiophene-2-carboxylate | Sn/HCl or H₂/Pd-C | Methyl 4,5-diaminothiophene-2-carboxylate | Choice of reducing agent depends on scale and desired purity profile. |

Alternative Approach: The Gewald Aminothiophene Synthesis

While not a direct route to the 4,5-diamino product, the Gewald reaction is a cornerstone of thiophene synthesis and provides access to a wide range of highly substituted 2-aminothiophenes.[2][3][4][5][6] These can potentially be further functionalized to introduce the second amino group.

The Gewald reaction is a one-pot, multi-component reaction that typically involves:

-

An α-methylene ketone or aldehyde

-

An activated nitrile (e.g., ethyl cyanoacetate, malononitrile)

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, triethylamine)

Diagram of the Gewald Reaction:

References

- 1. 3,4-DIAMINOTHIOPHENE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Chemical Stability and Storage of Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride

Introduction

Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride (CAS No. 1452518-88-5) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a thiophene core with vicinal diamine and methyl ester functionalities, makes it a valuable precursor for synthesizing complex fused heterocyclic systems like thienopyrimidines.[3] These scaffolds are recognized as privileged structures in drug discovery, often serving as bioisosteres for phenyl rings to enhance metabolic stability and target binding affinity.[3]

The integrity of this reagent is paramount to the success of subsequent synthetic steps and the purity of the final compounds. As a dihydrochloride salt, the compound exhibits enhanced stability compared to its freebase form; however, its functional groups present inherent vulnerabilities. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step in ensuring its proper management.

| Property | Value | Reference |

| CAS Number | 1452518-88-5 | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂S | [1][2] |

| Molecular Weight | 245.13 g/mol | [1] |

| Common Synonyms | Methyl 4,5-diamino-2-thiophenecarboxylate dihydrochloride | [1] |

| Typical Appearance | Powder or liquid | [2] |

| Commercial Purity | ≥98% | [1] |

| Recommended Storage | 2-8°C, dry, dark, under inert atmosphere | [1][2] |

Core Stability Profile & Potential Degradation Pathways

The molecule's stability is dictated by its three primary functional regions: the vicinal diamines, the thiophene ring, and the methyl ester group. Degradation is typically initiated by oxidation, hydrolysis, or photodegradation.

Susceptibility to Oxidation

Oxidation is the most significant and likely degradation pathway. The electron-rich nature of both the aromatic amine groups and the thiophene sulfur atom makes them susceptible to atmospheric and trace peroxide contaminants.

-

Amine Oxidation: Vicinal diamines can be readily oxidized to form highly colored quinone-diimine or other polymeric species. This process is often autocatalytic and accelerated by light and trace metals.

-

Thiophene Sulfur Oxidation: The sulfur heteroatom can be oxidized to a sulfoxide and subsequently to a sulfone. This alters the electronic properties and conformation of the ring, rendering the compound an impurity in subsequent reactions. Studies on other thiophene-containing compounds have confirmed this degradation route.[4]

Hydrolytic Instability

As a dihydrochloride salt, the compound is hygroscopic.[5] Absorbed moisture can initiate two primary hydrolytic degradation pathways:

-

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This reaction is catalyzed by both acidic and basic conditions, although it is generally slower in the acidic environment provided by the dihydrochloride salt. The rapid deesterification of similar compounds has been observed in biological systems.[6]

-

Impact of Moisture: Beyond direct hydrolysis, the presence of water can act as a medium to facilitate oxidative degradation.

Photostability

Aromatic and heterocyclic compounds, particularly those with amine functionalities, are often sensitive to UV and visible light. Photodegradation can lead to the formation of radical species, accelerating the oxidation of the diamine groups and leading to complex decomposition products. Therefore, protection from light is a critical storage parameter.

Thermal Stability

While the compound is relatively stable at ambient temperatures for short-term shipping, its long-term integrity relies on refrigeration.[1] Elevated temperatures increase the kinetic rate of all degradation reactions, primarily oxidation and hydrolysis. The recommended storage temperature of 2-8°C is designed to suppress these degradation pathways effectively.[1]

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the compound's purity and ensure experimental reproducibility.

Optimal Long-Term Storage

For maximal shelf-life, the compound must be protected from the primary degradation catalysts: oxygen, moisture, light, and heat.

-

Temperature: Store containers at 2-8°C .[1] This reduces the rate of all potential chemical degradation.

-

Atmosphere: The container should be sealed under an inert atmosphere (e.g., argon or nitrogen).[5] This is the most critical step to prevent oxidation of the sensitive diamine groups. After each use, the container should be flushed with inert gas before resealing.

-

Moisture: Store in a desiccated environment. The use of a desiccator is recommended. As a hygroscopic salt, containers must be kept tightly closed to prevent moisture ingress.[5]

-

Light: Store in an amber vial or other light-blocking container and keep it in a dark location (e.g., within a secondary box in the refrigerator).

Safe Handling Procedures

Proper handling minimizes contamination and exposure while preserving the compound's integrity.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: All manipulations, including weighing and aliquoting, should be performed in a well-ventilated fume hood or a glove box with an inert atmosphere.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[8][9]

-

Dispensing: Use clean, dry spatulas and tools. Avoid introducing any contamination into the primary container.

-

Spill Management: Clean any spills promptly. For solid spills, sweep up carefully to avoid dust formation and place into a suitable container for hazardous waste disposal.[5]

Framework for a Stability-Indicating Study

For GxP applications or long-term research projects, performing an in-house stability study is crucial to establish a reliable retest date. This involves subjecting the compound to controlled environmental conditions and analyzing its purity over time.[10]

Experimental Design

A typical stability study design includes long-term and accelerated conditions, as guided by ICH principles.[11][12]

| Study Type | Storage Condition | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the real-time shelf life under ambient conditions.[12] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability and assess the impact of short-term excursions outside labeled storage conditions.[13] |

| Recommended | 5°C ± 3°C | To confirm the stability under recommended storage conditions. |

At least three batches of the material should be included to assess batch-to-batch variability.[14] Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, and 12 months for long-term studies).[10]

Caption: Workflow for a comprehensive stability testing program.

Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is one that can separate the intact compound from its potential degradation products, allowing for accurate quantification of purity.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is suitable for retaining the moderately polar compound and potential nonpolar degradants.[3]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine groups are protonated, leading to better peak shape.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: A gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is recommended to ensure elution of any late-forming, more hydrophobic degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiophene chromophore has significant absorbance (e.g., 254 nm).[6]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

-

Analysis and Evaluation:

-

Inject the T=0 sample to establish the initial retention time and peak area.

-

At each subsequent time point, inject the samples and compare the results.

-

Monitor for:

-

A decrease in the main peak area (assay value). A "significant change" is often defined as a 5% drop in assay from the initial value.[13]

-

The appearance and growth of new peaks, which indicate degradation products.

-

-

Calculate the mass balance to account for all components.

-

Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Minimizes rates of all degradation reactions. |

| Atmosphere | Sealed under inert gas (Ar, N₂) | Prevents oxidation of diamine and thiophene moieties. |

| Moisture | Keep tightly sealed; store in desiccator | Prevents hydrolysis and minimizes medium for oxidation. |

| Light | Store in amber or opaque containers | Prevents photodegradation. |

| Handling | Equilibrate before opening; use in fume hood | Prevents moisture condensation and ensures safety. |

| Solution Stability | Prepare fresh for each use | Ensures accurate concentration and avoids degradation in solution. |

| Purity Verification | Use a stability-indicating HPLC method | Accurately quantifies purity and detects degradation products. |

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS NO.1452518-88-5, CasNo.1452518-88-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. japsonline.com [japsonline.com]

- 11. humiditycontrol.com [humiditycontrol.com]

- 12. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. gmpsop.com [gmpsop.com]

Topic: Unlocking the Synthetic Potential of Methyl 4,5-diaminothiophene-2-carboxylate: A Guide to the Regioselective Reactivity of its Amino Groups

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4,5-diaminothiophene-2-carboxylate (MDT-C) is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] Its utility stems from the vicinal diamine functionality on the thiophene core, which serves as a powerful precursor for the construction of fused polyheterocyclic systems like thienopyrimidines and thienopyrazines—scaffolds frequently found in biologically active molecules.[1] The true synthetic elegance of MDT-C, however, lies in the electronically distinct nature of its C4 and C5 amino groups. This guide provides an in-depth analysis of the factors governing this differential reactivity, offering a predictive framework for its synthetic transformations and empowering chemists to harness its full potential in a regioselective manner.

Foundational Principles: The Electronic Asymmetry of MDT-C

The key to understanding the reactivity of MDT-C is to recognize that the two amino groups, despite being adjacent, exist in distinct electronic environments. This asymmetry is primarily dictated by the influence of the C2-methoxycarbonyl (-COOCH₃) group, a moderately strong electron-withdrawing group (EWG).

The Influence of the C2-Ester Group

The ester at the C2 position exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the thiophene ring through the sigma bonds. This effect is distance-dependent and deactivates the entire ring to some extent.

-

Resonance Effect (-M or -R): The carbonyl group can participate in the π-system of the thiophene ring, withdrawing electron density via resonance. This effect is position-dependent and is most strongly felt at positions that are in conjugation with the ester group.

Differential Nucleophilicity: C4-NH₂ vs. C5-NH₂

The C5-amino group is positioned para relative to the C2-ester. This allows for direct delocalization of the nitrogen lone pair across the thiophene ring and into the carbonyl of the ester, as depicted in the resonance structures below. This delocalization significantly reduces the availability of the lone pair on the C5-nitrogen, thereby decreasing its basicity and nucleophilicity.

Conversely, the C4-amino group is in a meta-like position relative to the ester. While it is affected by the inductive withdrawal, its lone pair cannot be delocalized into the ester group through a direct conjugated system. Consequently, the lone pair on the C4-nitrogen is more localized and more available for donation.

Caption: Electronic effects governing amino group reactivity in MDT-C.

Exploiting Regioselectivity in Synthesis

This predictable difference in nucleophilicity allows for a range of selective transformations, primarily involving electrophilic reagents that will preferentially target the C4-amino group.

Selective Mono-Acylation

The reaction of MDT-C with one equivalent of an acylating agent (e.g., acetyl chloride, acetic anhydride) under controlled conditions leads to the formation of the C4-acylated product with high selectivity. The less nucleophilic C5-amino group remains largely unreacted.

Table 1: Representative Conditions for Selective Mono-Acylation of MDT-C

| Electrophile | Reagent | Solvent | Temperature | Primary Product |

| Acetylation | Acetic Anhydride (1.1 eq) | Pyridine | 0 °C to RT | Methyl 4-acetamido-5-aminothiophene-2-carboxylate |

| Benzoylation | Benzoyl Chloride (1.1 eq) | CH₂Cl₂, Et₃N | 0 °C to RT | Methyl 5-amino-4-(benzamido)thiophene-2-carboxylate |

| Sulfonylation | Tosyl Chloride (1.1 eq) | Pyridine | 0 °C to RT | Methyl 5-amino-4-(4-methylphenylsulfonamido)thiophene-2-carboxylate |

Protocol 1: Selective Acetylation of MDT-C

-

Preparation: Dissolve Methyl 4,5-diaminothiophene-2-carboxylate (1.0 eq) in anhydrous pyridine (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system.[1]

-

Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL). A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure Methyl 4-acetamido-5-aminothiophene-2-carboxylate.[1]

-

Validation: Confirm the structure and regioselectivity via ¹H-NMR. Expect to see the disappearance of one NH₂ signal and the appearance of a new amide N-H signal, along with a singlet for the acetyl methyl group.[1]

Cyclocondensation Reactions: A Gateway to Fused Heterocycles

The vicinal diamine structure is ideal for building fused ring systems. The reaction typically proceeds in a stepwise manner, with the more nucleophilic C4-NH₂ initiating the attack, followed by intramolecular cyclization involving the C5-NH₂.

-

With α-Dicarbonyls (e.g., glyoxal, 2,3-butanedione): Forms thieno[3,4-b]pyrazines.

-

With Formic Acid or Orthoesters: Leads to the formation of thieno[3,4-d]pyrimidines.

-

With Isothiocyanates: The C4-NH₂ attacks the electrophilic carbon of the isothiocyanate, leading to a thiourea intermediate which can then cyclize to form thieno[3,4-d]pyrimidin-2-thiones.

Caption: Stepwise synthesis leveraging differential reactivity.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize one amino group while leaving the other free is a powerful tool for building molecular complexity.

-

Medicinal Chemistry: MDT-C is a precursor for a wide range of biologically active compounds. The thienopyrimidine core, readily synthesized from MDT-C, is a "privileged scaffold" known to interact with various biological targets, including kinases and receptors.[1] The differential reactivity allows for the controlled introduction of various substituents to fine-tune pharmacological properties like binding affinity and metabolic stability.[1]

-

Materials Science: The electron-rich thiophene ring and the functionalizable amino groups make MDT-C an interesting monomer for the development of conductive polymers and other advanced materials.[1] Selective functionalization can be used to control polymer properties such as solubility, bandgap, and morphology.

Summary and Outlook

The reactivity of Methyl 4,5-diaminothiophene-2-carboxylate is not a matter of chance but a predictable consequence of its electronic structure. The C2-ester group effectively "tunes" the nucleophilicity of the two adjacent amino groups, rendering the C4-NH₂ significantly more reactive towards electrophiles. This inherent regioselectivity provides a robust and reliable platform for synthetic chemists. By understanding and applying these core principles, researchers can design efficient, high-yield syntheses of complex heterocyclic molecules, accelerating the discovery of new pharmaceuticals and advanced materials.

References

Methodological & Application

"use of Methyl 4,5-diaminothiophene-2-carboxylate in thienopyrimidine synthesis"

An Application Guide for the Synthesis of Thienopyrimidines using Methyl 4,5-diaminothiophene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, primarily due to its structural analogy to native purines, which allows for interaction with a multitude of biological targets.[1][2] These compounds exhibit a vast range of pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial properties.[3][4][5][6] A critical and highly versatile starting material for the construction of this privileged heterocyclic system is Methyl 4,5-diaminothiophene-2-carboxylate. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this precursor. We will explore the core synthetic methodologies, explain the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols for the synthesis of key thienopyrimidine intermediates.

The Strategic Advantage of Methyl 4,5-diaminothiophene-2-carboxylate

The efficacy of Methyl 4,5-diaminothiophene-2-carboxylate as a synthon lies in its inherent structural features. The vicinal diamino groups (at the C4 and C5 positions) provide two nucleophilic centers perfectly poised for cyclization reactions to form the fused pyrimidine ring. The electron-withdrawing methyl carboxylate group at the C2 position modulates the reactivity of the thiophene ring and offers a valuable handle for subsequent functionalization. This arrangement facilitates a direct and efficient annulation of the pyrimidine ring onto the thiophene core, which is the most common and versatile approach to this scaffold.[2][7][8]

Core Synthetic Methodologies: Building the Pyrimidine Ring

The synthesis of the thieno[2,3-d]pyrimidine core from Methyl 4,5-diaminothiophene-2-carboxylate involves the reaction of the ortho-diamino functionality with reagents that can provide one or two carbon atoms to complete the six-membered pyrimidine ring. The most prevalent and reliable strategies are outlined below.

Method A: Cyclization with One-Carbon (C1) Synthons

This is one of the most direct methods to form the thieno[2,3-d]pyrimidin-4(3H)-one backbone. Common C1 sources include formamide, formic acid, and triethyl orthoformate.

-

Causality: Refluxing the diaminothiophene with formamide serves a dual purpose; it acts as both the C1 source and the solvent. The reaction proceeds via an initial formylation of one amino group, followed by an intramolecular cyclization and dehydration to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.[1][6] Using formic acid or triethyl orthoformate typically leads to the formation of a 4-oxo-thienopyrimidine intermediate, which can be further functionalized.[1][7]

Caption: Workflow for C1 Cyclization.

Method B: Cyclization with Isothiocyanates

This route is highly effective for synthesizing 2-thioxo-thieno[2,3-d]pyrimidine derivatives, which are valuable intermediates and biologically active molecules themselves.

-

Causality: The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon of an alkyl or aryl isothiocyanate .[6][9] This forms a thienylthiourea intermediate. In the presence of a base (e.g., alcoholic KOH) or upon heating in a high-boiling solvent like pyridine, the second amino group displaces the sulfur atom's proton and attacks the thiocarbonyl carbon, leading to cyclization and the formation of the 2-thioxo-thienopyrimidine ring system.[6][10]

Caption: Synthesis via Isothiocyanate Cyclization.

Method C: Cyclization with Urea or Cyanates

To access thieno[2,3-d]pyrimidine-2,4-diones, reagents like urea, potassium cyanate, or 1,1'-carbonyldiimidazole (CDI) can be employed.

-

Causality: The reaction with potassium cyanate in an acidic medium (e.g., acetic acid) generates an in situ isocyanic acid (HNCO), which reacts with an amino group to form a urea derivative.[1][7] This intermediate then undergoes intramolecular cyclization to yield the dione product. Using CDI first forms an imidazole-carboxamide intermediate, which can then react with a second nucleophile before cyclizing.[7]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired substitution pattern on the final thienopyrimidine core.

| Synthetic Method | Key Reagents | Typical Conditions | Product Class | Advantages & Considerations |

| C1 Cyclization | Formamide, Formic Acid, Triethyl Orthoformate | Reflux (150-190°C) | 4-Amino or 4-Oxo-thienopyrimidines | Direct, often high-yielding. Formamide route directly installs the key 4-amino group. |

| Isothiocyanate Route | Alkyl/Aryl Isothiocyanates | Reflux in Pyridine or Ethanol with Base | 2-Thioxo-thienopyrimidines | Excellent for introducing diversity at the N3 position and creating the 2-thioxo functionality. |

| Urea/Cyanate Route | Urea, KOCN, CDI | Acidic or basic conditions, reflux | Thieno[2,3-d]pyrimidine-2,4-diones | Provides access to the 2,4-dioxo scaffold, a common core in many bioactive molecules. |

| Nitrile/Acyl Chloride Route | Acyl Chlorides, Nitriles (e.g., malononitrile) | Acidic conditions (HCl), heating | 2-Substituted-thienopyrimidines | Allows for the introduction of various substituents at the C2 position of the pyrimidine ring.[7][11] |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

-